4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
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Overview
Description
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a chemical compound with the molecular formula C16H17ClN2. It features a tetrahydroisoquinoline skeleton with a 4-chloro-N-methylaniline group linked to the carbon atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline typically involves multistep organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and subsequent substitution reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Nucleophiles: NaOCH3, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methoxymethyl)-N-methylaniline: Similar in structure but with a methoxymethyl group instead of the tetrahydroisoquinoline moiety.
3-Chloro-2-methylaniline: Similar in structure but lacks the tetrahydroisoquinoline moiety.
4-Chloro-N-methylpyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of the tetrahydroisoquinoline moiety.
Uniqueness
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is unique due to its tetrahydroisoquinoline skeleton, which imparts specific chemical and biological properties.
Properties
CAS No. |
23495-28-5 |
---|---|
Molecular Formula |
C16H17ClN2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline |
InChI |
InChI=1S/C16H17ClN2/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16/h2-7,10,16,18-19H,8-9H2,1H3 |
InChI Key |
XRUIERQCHYNNEP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2 |
Origin of Product |
United States |
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